molecular formula C17H17NO2 B5781326 N-(3-acetylphenyl)-2,4-dimethylbenzamide

N-(3-acetylphenyl)-2,4-dimethylbenzamide

Cat. No.: B5781326
M. Wt: 267.32 g/mol
InChI Key: ZOXBEPFWSKDMLW-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 3-acetylphenyl group attached to a 2,4-dimethyl-substituted benzamide core. Benzamides are widely explored for their bioactivity, including anticonvulsant, enzyme inhibitory, and flavor-enhancing properties, depending on substituent patterns . The acetyl group at the 3-position of the phenyl ring may influence electronic properties and hydrogen-bonding capacity, while the 2,4-dimethyl groups on the benzamide could modulate steric effects and metabolic stability.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11-7-8-16(12(2)9-11)17(20)18-15-6-4-5-14(10-15)13(3)19/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXBEPFWSKDMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 3-acetylphenylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{3-acetylphenylamine} + \text{2,4-dimethylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: The major product is 3-(carboxyphenyl)-2,4-dimethylbenzamide.

    Reduction: The major product is 3-(hydroxyphenyl)-2,4-dimethylbenzamide.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

N-(3-acetylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The acetyl and benzamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with structurally related benzamide derivatives:

Compound Name Structural Features Biological Activity/Metabolism Key Findings References
N-(3-Acetylphenyl)-2,4-dimethylbenzamide 3-acetylphenyl; 2,4-dimethylbenzamide Not explicitly reported (inferred from analogs) Potential for diverse applications due to acetyl and dimethyl substituents.
D2916 (N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide) 2,6-dimethylbenzamide; isoxazole ring Anticonvulsant - Methyl groups at 2,6 positions oxidize to phthalimide derivatives.
- Sex-dependent metabolism in rats: Females produce active metabolite D3187 (isoxazole hydroxylation), enhancing brain penetration .
(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-dimethylbenzamide; branched alkyl chain Umami flavor agonist (1000× potency of MSG) - Alkyl chain enhances receptor binding.
- Used in low concentrations for flavor enhancement .
N-(3-Acetylphenyl)-2-phenylacetamide 3-acetylphenyl; 2-phenylacetamide Discontinued (no specific activity reported) Simpler structure lacking dimethyl groups; discontinued status suggests limited utility .
N-(2,5-dimethylphenoxy)-4-(hydroxycarbamoyl)benzamide 2,5-dimethylphenoxy; hydroxamic acid Histone deacetylase (HDAC) inhibition - Dimethyl groups enhance binding to HDAC enzymes.
- Demonstrates role of substituents in enzyme targeting .

Key Structural and Metabolic Insights

  • Substituent Position Effects: 2,4-Dimethyl vs. 2,6-Dimethyl: In D2916 (2,6-dimethyl), oxidation occurs at the aryl methyl groups, whereas in the target compound (2,4-dimethyl), steric hindrance may alter metabolic pathways. Females metabolize D2916 to a brain-penetrant active metabolite, suggesting positional effects influence sex-dependent pharmacokinetics .
  • Biological Activity Correlations: Anticonvulsant vs. Umami Activity: D2916’s isoxazole ring and methyl groups confer anticonvulsant properties, while S9229’s branched alkyl chain optimizes umami receptor activation. This illustrates how minor structural changes redirect bioactivity . Enzyme Inhibition: HDAC inhibitors with dimethylbenzamide moieties (e.g., ) suggest the target compound could be tailored for epigenetic modulation by modifying substituents .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-2,4-dimethylbenzamide, and what reaction conditions optimize yield?

The synthesis typically involves a two-step approach:

Acetylation : Reacting 3-aminophenol with acetic anhydride to introduce the acetyl group.

Amidation : Coupling the acetylated intermediate with 2,4-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .
Optimization : Yield improvements are achieved by controlling reaction temperature (0–5°C during amidation to minimize side reactions) and using stoichiometric excess (1.2 equivalents) of 2,4-dimethylbenzoyl chloride .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., acetyl group at ~2.5 ppm in 1^1H NMR).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 296.15).
  • HPLC : Assesses purity (>98% purity threshold for pharmacological studies) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

this compound is stable at neutral pH and room temperature but undergoes hydrolysis in acidic/basic conditions. Methodological precautions :

  • Store at 4°C in anhydrous solvents (e.g., DMSO).
  • Avoid prolonged exposure to light or humidity to prevent degradation .

Q. What are the primary solubility profiles of this compound, and how do they influence formulation in biological assays?

  • Solubility : Low aqueous solubility (<0.1 mg/mL) but soluble in DMSO, ethanol, and dimethylformamide.
  • Formulation : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (<1% DMSO final concentration) to maintain cell viability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and receptor binding?

  • Electron-donating groups (e.g., methyl groups) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., halogens) improve binding affinity to targets like serotonin receptors.
  • SAR Studies : Replace the 2,4-dimethyl groups with nitro or chloro substituents to evaluate changes in 5-HT2A receptor inhibition efficacy .

Q. What methodologies are employed to optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Microsomal Stability Assays : Use liver microsomes to assess metabolic half-life (t1/2_{1/2}) and identify vulnerable sites (e.g., acetyl group oxidation).
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) via derivatization to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

Q. How can researchers address challenges in detecting low-abundance metabolites or impurities during analysis?

  • LC-MS/MS : Use high-resolution mass spectrometry with collision-induced dissociation (CID) to fragment and identify trace metabolites.
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (H2_2O2_2) to characterize degradation pathways and validate analytical methods .

Q. What in silico strategies predict the compound’s interaction with biological targets, and how are these validated experimentally?

  • Molecular Docking : Use AutoDock Vina to model binding poses with 5-HT2A receptors (PDB ID: 6WGT). Prioritize poses with hydrogen bonds to Ser159 and hydrophobic interactions with Phe234.
  • Validation : Perform competitive binding assays (e.g., 3^3H-ketanserin displacement) to correlate docking scores with IC50_{50} values .

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